molecular formula C15H14O4S B2757714 3-(Biphenyl-4-sulfonyl)-propionic acid CAS No. 20025-59-6

3-(Biphenyl-4-sulfonyl)-propionic acid

Cat. No.: B2757714
CAS No.: 20025-59-6
M. Wt: 290.33
InChI Key: OUCMSPRRFDRFMR-UHFFFAOYSA-N
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Description

3-(Biphenyl-4-sulfonyl)-propionic acid is an organic compound that features a biphenyl group attached to a sulfonyl group, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Biphenyl-4-sulfonyl)-propionic acid typically involves the following steps:

    Formation of Biphenyl-4-sulfonyl Chloride: This is achieved by reacting biphenyl with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Reaction with Propionic Acid: The biphenyl-4-sulfonyl chloride is then reacted with propionic acid in the presence of a base such as pyridine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Biphenyl-4-sulfonyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfoxide or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

3-(Biphenyl-4-sulfonyl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Biphenyl-4-sulfonyl)-propionic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components . This inhibition can affect various biological processes, including tumor cell growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Biphenyl-4-sulfonyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-phenylphenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c16-15(17)10-11-20(18,19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMSPRRFDRFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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